molecular formula C24H21N7O2 B12399563 A2Aar/hdac-IN-1

A2Aar/hdac-IN-1

Cat. No.: B12399563
M. Wt: 439.5 g/mol
InChI Key: BENMZDAJCRYRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A2Aar/hdac-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Chemical Reactions Analysis

A2Aar/hdac-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A2Aar/hdac-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

A2Aar/hdac-IN-1 exerts its effects by inhibiting both the adenosine A2A receptor and histone deacetylase. The adenosine A2A receptor is involved in various physiological processes, including inflammation and immune response. By inhibiting this receptor, this compound can modulate these processes. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Inhibition of histone deacetylase leads to increased acetylation of histones, resulting in altered gene expression and potential anticancer effects .

Comparison with Similar Compounds

A2Aar/hdac-IN-1 is unique due to its dual inhibitory activity on both the adenosine A2A receptor and histone deacetylase. Similar compounds include:

This compound stands out due to its balanced inhibition of both targets, making it a versatile tool for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[2-[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C24H21N7O2/c25-18-4-1-2-5-19(18)28-23(32)16-9-7-15(8-10-16)11-12-31-22-17(14-27-31)21(29-24(26)30-22)20-6-3-13-33-20/h1-10,13-14H,11-12,25H2,(H,28,32)(H2,26,29,30)

InChI Key

BENMZDAJCRYRCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=NC(=NC(=C4C=N3)C5=CC=CO5)N

Origin of Product

United States

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